REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[N:7]1[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[NH:9][C:8]=1[S:16][CH2:17][CH2:18][N:19]1[CH2:24][CH2:23][NH:22][CH2:21][CH2:20]1.Cl.Br[CH2:27][C:28]([NH:30][C:31]1[C:32]([S:40][CH3:41])=[N:33][C:34]([CH3:39])=[CH:35][C:36]=1[S:37][CH3:38])=[O:29]>O.C(#N)C>[N:7]1[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[NH:9][C:8]=1[S:16][CH2:17][CH2:18][N:19]1[CH2:24][CH2:23][N:22]([CH2:27][C:28]([NH:30][C:31]2[C:32]([S:40][CH3:41])=[N:33][C:34]([CH3:39])=[CH:35][C:36]=2[S:37][CH3:38])=[O:29])[CH2:21][CH2:20]1 |f:0.1.2|
|
Name
|
|
Quantity
|
59.42 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
48.19 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)NC=1C(=NC(=CC1SC)C)SC
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
85.7 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(NC2=C1C=CC=C2)SCCN2CCNCC2
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Type
|
CUSTOM
|
Details
|
by stirring for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crystals that precipitated
|
Type
|
CUSTOM
|
Details
|
were separated through filtration
|
Type
|
WASH
|
Details
|
by washing with a solvent mixture (600 mL) of acetonitrile and water (1:1)
|
Type
|
WASH
|
Details
|
washing with water (200 mL)
|
Type
|
CUSTOM
|
Details
|
drying through air blow at 40 to 50° C.
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(NC2=C1C=CC=C2)SCCN2CCN(CC2)CC(=O)NC=2C(=NC(=CC2SC)C)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 75 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |